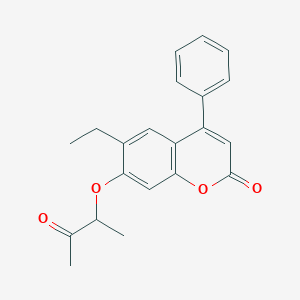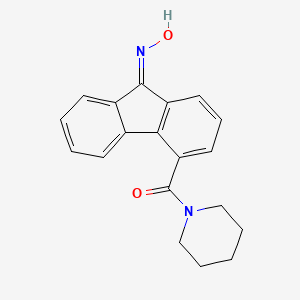![molecular formula C12H11ClN2O2S2 B3963962 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3963962.png)
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Specifically, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is its potent anticancer activity, which makes it a potential candidate for the development of novel cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide. One potential direction is the development of novel cancer therapies based on this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of inflammatory diseases. Moreover, the toxicity of this compound needs to be thoroughly evaluated to ensure its safety for human use. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent anticancer activity, anti-inflammatory and antioxidant properties make it a potential candidate for the development of novel therapies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and toxicity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c13-8-3-1-7(2-4-8)10(16)15-12(18)14-9-5-6-19-11(9)17/h1-4,9H,5-6H2,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUBHBCBDSORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3963899.png)
![2-bromo-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3963907.png)



![2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3963928.png)

![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)

![N-(4-bromophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B3963950.png)
![3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3963973.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol hydrochloride](/img/structure/B3963977.png)
![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3963980.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963988.png)